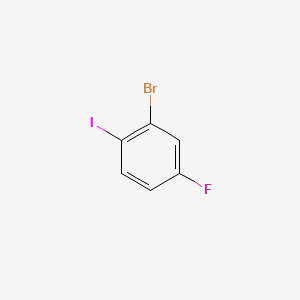

2-Bromo-4-fluoro-1-iodobenzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-fluoro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFI/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGPZAZTXZCUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378414 | |

| Record name | 2-Bromo-4-fluoro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-73-4 | |

| Record name | 2-Bromo-4-fluoro-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-fluoro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-4-fluoro-1-iodobenzene, a key intermediate in organic synthesis. The information is curated for researchers and professionals in drug development and chemical sciences, presenting data in a structured format, detailing experimental methodologies, and illustrating its utility in synthetic chemistry.

Core Physical and Chemical Properties

This compound is a tri-substituted aromatic compound with the chemical formula C₆H₃BrFI.[1][2] Its structure incorporates three different halogen substituents, which imparts a unique reactivity profile, making it a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and advanced materials sectors.[3] The iodine atom is generally the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[4]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrFI | [1][2] |

| Molecular Weight | 300.89 g/mol | [2][5] |

| Appearance | Clear pale yellow to yellow or pink liquid | [1] |

| Boiling Point | 224-225 °C (lit.) | [5][6] |

| Density | 2.323 g/mL at 25 °C (lit.) | [5][6] |

| Refractive Index (n20/D) | 1.6275 - 1.6315 (lit.) | [1][5][6] |

| Solubility | Not miscible or difficult to mix in water. | [6] |

| CAS Number | 202865-73-4 | [1][2][6] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties listed above. These protocols are standard procedures in organic chemistry for characterizing liquid compounds.

3.1. Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] A common and efficient method for determining the boiling point of small quantities of a liquid is the capillary method.[7]

-

Apparatus: A small test tube (fusion tube), a capillary tube sealed at one end, a thermometer, a heating apparatus (e.g., aluminum block heater or oil bath), and the liquid sample.[1][8]

-

Procedure:

-

A small amount of the liquid (a few milliliters) is placed into the fusion tube.[1][5]

-

The capillary tube, with its open end downwards, is placed inside the fusion tube containing the liquid.[1][8]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb, and placed in the heating apparatus.[1]

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[7]

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heating is then stopped, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure of the liquid equals the atmospheric pressure.[7][9]

-

3.2. Measurement of Density

Density is the mass per unit volume of a substance.[10] For a liquid like this compound, density can be determined by accurately measuring the mass of a known volume.

-

Apparatus: An electronic balance (accurate to at least 0.01 g), a graduated cylinder or a more precise volumetric flask/pycnometer, and the liquid sample.[10][11]

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured and recorded.[10]

-

A specific volume of the liquid (e.g., 5.0 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10]

-

The combined mass of the graduated cylinder and the liquid is measured and recorded.[10]

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.

-

The density is calculated using the formula: Density = Mass / Volume.[12]

-

The procedure can be repeated with different volumes to ensure precision and accuracy.[10] The temperature at which the measurement is made should always be recorded as density is temperature-dependent.

-

3.3. Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic physical property that is often used to identify and assess the purity of liquid samples. The Abbe refractometer is a common instrument for this measurement.[3][13]

-

Apparatus: An Abbe refractometer, a monochromatic light source (typically a sodium D-line at 589 nm), a dropper, and the liquid sample.

-

Procedure:

-

The prisms of the refractometer are cleaned thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.[14]

-

A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.[15]

-

The prisms are closed and locked. Water is circulated through the jackets surrounding the prisms to maintain a constant temperature, typically 20°C.[15]

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the field of view.

-

The compensator knob is adjusted to eliminate any color fringe and sharpen the boundary line.[15]

-

The adjustment knob is used to align the sharp boundary line precisely with the center of the crosshairs.[3][15]

-

The refractive index value is read directly from the instrument's scale.[15]

-

Application in Synthesis: A Workflow Example

This compound is a valuable reagent in cross-coupling reactions, which are fundamental for forming carbon-carbon bonds.[3][4] The differential reactivity of the halogens allows for sequential, site-selective reactions. The diagram below illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for this type of compound.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

This reaction typically involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst.[16][17] The use of a base is crucial for the transmetalation step.[16]

Safety and Handling

This compound is an irritant. It is important to handle this chemical with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]

-

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[18]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[18][19]

-

In case of contact with skin, wash with plenty of soap and water.[18]

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]

-

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[18][20] The product may be light-sensitive and should be stored in the dark.[20]

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. byjus.com [byjus.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 12. homesciencetools.com [homesciencetools.com]

- 13. Virtual Labs [mp-amrt.vlabs.ac.in]

- 14. scribd.com [scribd.com]

- 15. davjalandhar.com [davjalandhar.com]

- 16. news-medical.net [news-medical.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Yoneda Labs [yonedalabs.com]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. byjus.com [byjus.com]

2-Bromo-4-fluoro-1-iodobenzene CAS number 202865-73-4

An In-depth Technical Guide to 2-Bromo-4-fluoro-1-iodobenzene

CAS Number: 202865-73-4

This technical guide provides comprehensive information on the physicochemical properties, synthesis, safety, and applications of this compound. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Physicochemical and Structural Information

This compound is a halogenated aromatic compound widely utilized as a versatile intermediate in organic synthesis. Its trifunctional nature, featuring iodo, bromo, and fluoro substituents, allows for sequential and site-selective cross-coupling reactions, making it a valuable building block for complex molecular architectures.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃BrFI | [1] |

| Molecular Weight | 300.89 g/mol | [1] |

| Appearance | Colorless to light orange/yellow clear liquid | [2] |

| Boiling Point | 224-225 °C (lit.) | [3] |

| Density | 2.323 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n²⁰/D) | 1.6280 (lit.) | [3] |

| Solubility | Not miscible or difficult to mix in water. | [3] |

| SMILES | Fc1ccc(I)c(Br)c1 | |

| InChI Key | GKGPZAZTXZCUMU-UHFFFAOYSA-N |

Spectroscopic Data

While experimental spectra for this specific compound are not widely available in public databases, an ATR-IR spectrum has been recorded.[1] Expected spectral characteristics based on its structure are described below.

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 6.8-7.8 ppm), corresponding to the three protons on the benzene ring. Each signal would exhibit complex splitting patterns due to coupling with neighboring protons and the fluorine atom (H-F coupling).

-

¹³C NMR: The spectrum should display six unique signals for the aromatic carbons. The carbons directly bonded to the halogens (ipso-carbons) will be significantly affected. The carbon attached to iodine may show a signal further upfield than expected based solely on electronegativity, a phenomenon known as the "heavy atom effect".[4][5]

-

IR Spectroscopy: An ATR-IR spectrum is available on PubChem, acquired on a Bruker Tensor 27 FT-IR instrument.[1] Key absorptions would include C-H stretching (aromatic, ~3100-3000 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), and C-F, C-Br, and C-I stretching vibrations in the fingerprint region (below 1200 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Synthesis and Handling

Plausible Synthesis Protocol

A specific synthesis protocol for this compound is not readily found in the literature. However, a plausible route is via a Sandmeyer-type reaction, starting from a commercially available aniline precursor. The following is an adapted one-pot diazotization-iodination procedure based on similar transformations.[6][7]

Reaction Scheme: 3-Bromo-5-fluoroaniline → this compound

Materials:

-

3-Bromo-5-fluoroaniline

-

Sulfuric acid (H₂SO₄, e.g., 80% aqueous solution)

-

Cuprous iodide (CuI)

-

Potassium iodide (KI)

-

Sodium nitrite (NaNO₂, e.g., 40% aqueous solution)

-

Sodium bisulfite (NaHSO₃, aqueous solution)

-

Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel equipped with a stirrer and thermometer, charge 3-bromo-5-fluoroaniline (1.0 equiv).

-

At room temperature, slowly add sulfuric acid. Heat the mixture to reflux and stir for 1-2 hours to ensure complete formation of the anilinium salt.

-

Cool the reaction mixture to 50-60 °C.

-

Add cuprous iodide (catalytic amount, e.g., 0.1 equiv) and potassium iodide (e.g., 1.5 equiv). Stir for 30 minutes.

-

Slowly add the sodium nitrite solution dropwise, maintaining the temperature between 50-60 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, continue stirring until gas evolution ceases (approximately 1 hour).

-

Cool the mixture to room temperature and add an aqueous solution of sodium bisulfite to quench any excess nitrous acid.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., 3x with diethyl ether).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Safety and Handling

This compound is considered hazardous. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

Data sourced from PubChem CID 2773372.

Applications and Experimental Protocols

The primary application of this compound is as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) is a key feature, allowing for selective functionalization.[8][9] The C-I bond undergoes oxidative addition to palladium(0) catalysts under much milder conditions than the C-Br bond, enabling regioselective synthesis.

Caption: Logical diagram of key application areas.

Experimental Protocol: Selective Sonogashira Coupling

This protocol describes a representative Sonogashira coupling reaction that selectively functionalizes the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.[10][11][12]

Reaction: this compound + Terminal Alkyne → 2-Bromo-4-fluoro-1-(alkynyl)benzene

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (e.g., Phenylacetylene, 1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02-0.05 equiv)

-

Copper(I) iodide (CuI) (0.05-0.1 equiv)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran, THF)

-

Anhydrous, degassed amine base (e.g., Triethylamine, Et₃N, or Diisopropylamine)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (e.g., 0.03 equiv), and CuI (e.g., 0.05 equiv).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous, degassed THF and the amine base (e.g., Triethylamine, 3.0 equiv) via syringe.

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

Add the terminal alkyne (1.1 equiv) dropwise via syringe.

-

Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

-

Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with the same solvent.

-

Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Bromo-4-fluoro-1-(alkynyl)benzene.

Caption: Workflow for sequential cross-coupling.

References

- 1. This compound | C6H3BrFI | CID 2773372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN113292391A - Preparation method of 2-bromoiodobenzene - Google Patents [patents.google.com]

- 3. This compound | 202865-73-4 [chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

2-Bromo-4-fluoro-1-iodobenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound 2-Bromo-4-fluoro-1-iodobenzene, including its molecular and physical properties, a representative synthetic protocol, and its application in organic synthesis, particularly in cross-coupling reactions.

Core Molecular and Physical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₃BrFI.[1] Its structure, featuring three different halogen substituents on a benzene ring, makes it a versatile reagent in organic synthesis.

| Property | Value |

| Molecular Formula | C₆H₃BrFI |

| Molecular Weight | 300.89 g/mol |

| Boiling Point | 224-225 °C |

| Density | 2.323 g/mL at 25 °C |

| Refractive Index | n20/D 1.6280 |

| CAS Number | 202865-73-4 |

Synthesis Protocol

A common method for the synthesis of this compound involves a Sandmeyer-type reaction, starting from 3-bromo-4-fluoroaniline. This multi-step process first involves the formation of a diazonium salt from the aniline precursor, which is then substituted with iodine.

Representative Experimental Protocol:

-

Step 1: Diazotization of 3-bromo-4-fluoroaniline

-

3-bromo-4-fluoroaniline is dissolved in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise to the aniline solution while maintaining the low temperature. The reaction progress is monitored for the formation of the diazonium salt.

-

-

Step 2: Iodination

-

A solution of potassium iodide (KI) in water is prepared.

-

The freshly prepared diazonium salt solution is then slowly added to the potassium iodide solution. The reaction mixture is stirred, and nitrogen gas evolution is observed.

-

The reaction is allowed to warm to room temperature and stirred for a specified period to ensure complete substitution.

-

-

Step 3: Work-up and Purification

-

The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layers are combined, washed with a sodium thiosulfate solution to remove any remaining iodine, and then with brine.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

-

Applications in Organic Synthesis

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and material science industries. Its utility stems from the differential reactivity of its three halogen atoms, allowing for selective sequential functionalization. It is frequently employed in the synthesis of tetrasubstituted alkenes.[1]

One of the most significant applications is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-iodine bond is the most reactive site for such transformations, followed by the carbon-bromine bond, while the carbon-fluorine bond is generally unreactive under these conditions. This reactivity profile enables chemists to introduce different substituents at specific positions on the aromatic ring in a controlled manner.

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction, a key application of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Safety Guide on 2-Bromo-4-fluoro-1-iodobenzene

This technical guide provides a comprehensive overview of the safety information for 2-Bromo-4-fluoro-1-iodobenzene (CAS No. 202865-73-4), a halogenated aromatic compound utilized as an intermediate in the pharmaceutical and agrochemical industries.[1] This document, intended for researchers, scientists, and drug development professionals, consolidates critical safety data, handling procedures, and emergency protocols.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 202865-73-4[1][2][3][4][5] |

| Molecular Formula | C₆H₃BrFI[1][2][3][4][5][6] |

| Molecular Weight | 300.89 g/mol [1][2][3] |

| Synonyms | 2-Bromo-4-fluoroiodobenzene[3] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Appearance | Colorless to light orange to yellow clear liquid[1] |

| Odor | Aromatic[6] |

| Boiling Point | 224-225 °C (lit.) |

| Density | 2.323 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.6280 (lit.) |

| Flash Point | > 110 °C (>230.0 °F) - closed cup |

| Stability | Stable under normal conditions, but is light sensitive[6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS classification and associated hazard statements.

| GHS Classification | |

| Pictogram | Warning |

| Signal Word | Warning[4][6] |

| Hazard Classifications | Skin Irritation (Category 2)[2][4] Eye Irritation (Category 2)[2][4] Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[2] |

| Hazard Statements | H315: Causes skin irritation[2][6] H319: Causes serious eye irritation[2][4][6] H335: May cause respiratory irritation[2] |

| Precautionary Statements | Prevention: [6] P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash face, hands and any exposed skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. Response: [6][7] P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P319: Get medical help if you feel unwell. P332 + P317: If skin irritation occurs: Get medical help. P337 + P317: If eye irritation persists: Get medical help. P362 + P364: Take off contaminated clothing and wash it before reuse. Storage: [6] P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. Disposal: [6] P501: Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed experimental protocols for the toxicological assessment of this specific compound are not publicly available. However, a generalized protocol for the safe handling of halogenated aromatic compounds in a laboratory setting is provided below.

5.1. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and vapors.[9]

-

Skin Protection: Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes are required to prevent skin contact.[9]

-

Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] If vapors are likely to be generated, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.

5.2. Handling and Storage

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[4] Ensure adequate ventilation and use only in a chemical fume hood.[8] Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[8] Protect from light.[4]

5.3. First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][6]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[4][6]

5.4. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol or polymer foam.[8]

-

Specific Hazards: Emits toxic fumes under fire conditions.[8]

-

Protective Equipment: Wear self-contained breathing apparatus and protective clothing.[8]

5.5. Accidental Release Measures

In the event of a spill, a clear and logical workflow is crucial to ensure safety and minimize environmental contamination.

Caption: Workflow for handling a chemical spill.

Disposal Considerations

Waste from this chemical should be treated as hazardous waste. Dispose of contents and container in accordance with local, regional, and national regulations. Halogenated organic waste should be collected separately from non-halogenated waste in a designated, properly labeled container.[9]

This technical guide is based on currently available safety information. It is imperative for all users to consult the most recent and complete Safety Data Sheet (SDS) from their supplier before handling this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H3BrFI | CID 2773372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.ie [fishersci.ie]

- 5. scbt.com [scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound | 202865-73-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Bromo-4-fluoro-1-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Bromo-4-fluoro-1-iodobenzene (CAS No. 202865-73-4). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on established principles and spectral databases of related compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

Compound Overview

This compound is a halogenated aromatic compound with the molecular formula C₆H₃BrFI.[1] Its molecular weight is 300.89 g/mol .[1] The presence of three different halogen substituents on the benzene ring makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the C-Br, C-F, and C-I bonds can be exploited. Accurate spectroscopic characterization is crucial for its identification and quality control in synthetic applications.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established substituent effects on aromatic systems and analysis of spectral data from similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.65 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | H-6 |

| ~7.35 | dd | J(H,H) ≈ 8.5, J(H,H) ≈ 2.5 | H-5 |

| ~7.10 | ddd | J(H,F) ≈ 9.0, J(H,H) ≈ 2.5, J(H,H) ≈ 0.5 | H-3 |

Note: The chemical shifts and coupling constants are estimations. Actual values may vary based on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 (d, ¹J(C,F) ≈ 250 Hz) | C-4 |

| ~140.0 (d, ³J(C,F) ≈ 8 Hz) | C-2 |

| ~133.0 (d, ⁴J(C,F) ≈ 3 Hz) | C-6 |

| ~120.0 (d, ²J(C,F) ≈ 22 Hz) | C-5 |

| ~115.5 (d, ²J(C,F) ≈ 25 Hz) | C-3 |

| ~92.0 (d, ³J(C,F) ≈ 4 Hz) | C-1 |

Note: The assignments are based on the expected electronic effects of the substituents and C-F coupling patterns. The carbon attached to fluorine (C-4) will exhibit a large one-bond coupling constant. The other carbons will show smaller two-, three-, or four-bond couplings to fluorine.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1580-1560 | Medium-Strong | Aromatic C=C stretch |

| 1470-1450 | Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | C-F stretch |

| 1100-1000 | Medium | C-H in-plane bending |

| 880-860 | Strong | C-H out-of-plane bending (isolated H) |

| ~700 | Medium | C-Br stretch |

| ~650 | Medium | C-I stretch |

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Spectral Fragments (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 300/302 | High | [M]⁺ (Molecular ion with Br isotope pattern) |

| 173/175 | Medium | [M - I]⁺ |

| 221 | Medium | [M - Br]⁺ |

| 94 | Medium | [C₆H₃F]⁺ |

Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern for bromine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

-

The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal resolution and line shape.

-

A standard proton pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectrum is referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Acquisition:

-

The spectrum is acquired on the same spectrometer.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon (which will be split by fluorine).

-

A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectrum is referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small drop of liquid this compound directly onto the crystal.

-

If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction:

-

The sample is typically introduced via a gas chromatograph (GC-MS) for separation and purification before entering the mass spectrometer.

-

A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

Ionization and Analysis:

-

Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The tabulated data and experimental protocols offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the identification and characterization of this compound. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-4-fluoro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Bromo-4-fluoro-1-iodobenzene. Due to the absence of publicly available experimental data, this guide presents a predicted spectrum based on established NMR principles, including substituent chemical shift increments and typical coupling constants for aromatic compounds. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science for the identification and characterization of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts (δ) are influenced by the electronic effects of the three different halogen substituents (Iodo, Bromo, and Fluoro). The multiplicity of each signal is determined by the spin-spin coupling interactions with neighboring protons and the fluorine atom.

Substituent Effects on Chemical Shifts:

-

Iodine (I): Generally, iodine is the least electronegative of the halogens and has a smaller deshielding effect compared to bromine and fluorine.

-

Bromine (Br): Bromine is more electronegative than iodine and will cause a downfield shift of adjacent protons.

-

Fluorine (F): Fluorine is the most electronegative element and exerts the strongest deshielding effect on nearby protons. It also introduces characteristic proton-fluorine (H-F) coupling.

Based on these principles, the predicted ¹H NMR data for this compound, assuming a standard deuterated solvent like CDCl₃, is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H3-H5) ≈ 2-3 Hz, ⁴J(H3-F4) ≈ 4-6 Hz |

| H-5 | 7.2 - 7.4 | Triplet of doublets (td) or Doublet of doublet of doublets (ddd) | ³J(H5-H6) ≈ 8-9 Hz, ³J(H5-H3) ≈ 2-3 Hz, ³J(H5-F4) ≈ 8-10 Hz |

| H-6 | 7.0 - 7.2 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-F4) ≈ 4-6 Hz |

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of an aromatic compound such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust its position for optimal homogeneity.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the currents in the shim coils to minimize the line width of a reference signal, typically the solvent lock signal.

-

Set the appropriate acquisition parameters:

-

Pulse Angle: 30-45 degrees for quantitative measurements.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds, depending on the relaxation times of the protons.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

Acquire the Free Induction Decay (FID) data.

3. Data Processing and Analysis:

-

Apply a window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative ratios of the different protons.

-

Analyze the multiplicities and measure the coupling constants to elucidate the coupling network between the protons and with the fluorine atom.

Visualizations

The following diagrams illustrate the molecular structure, the predicted spin system, and a generalized workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: Predicted proton spin system and coupling interactions.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluoro-1-iodobenzene

Affiliation: Google AI

Abstract

This technical guide provides a detailed theoretical analysis of the mass spectrometry fragmentation of 2-Bromo-4-fluoro-1-iodobenzene (C₆H₃BrFI). Due to the absence of published experimental mass spectra for this specific compound, this document outlines the predicted fragmentation patterns under electron ionization (EI) based on established principles of mass spectrometry for halogenated aromatic compounds.[1][2] The guide includes predicted quantitative data for major fragments, a standardized experimental protocol for its analysis, and a visualization of the proposed fragmentation pathway. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require an understanding of the mass spectral behavior of this and similar molecules.

Core Concepts in the Mass Spectrometry of Halogenated Aromatic Compounds

Electron Ionization (EI) is a widely used, high-energy ionization technique that typically imparts 70 eV to an analyte molecule.[3] This energy is sufficient to cause the ejection of an electron, forming a molecular radical cation (M•+).[4] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to yield smaller, characteristic ions.[4] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.[5]

For halogenated benzenes, the fragmentation is heavily influenced by the carbon-halogen bond strengths (C-F > C-Cl > C-Br > C-I). The weakest bond is typically cleaved first. Therefore, for this compound, the primary fragmentation events are predicted to be the sequential loss of the halogen substituents, starting with iodine, followed by bromine. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in characteristic isotopic patterns (M+ and M+2 peaks) for any fragment containing a bromine atom.[6]

Predicted Fragmentation Pathway of this compound

The molecular formula of this compound is C₆H₃BrFI, with a monoisotopic mass of approximately 299.84 Da.[7] Upon electron ionization, the molecule is expected to form a molecular ion [C₆H₃BrFI]•+ at m/z 300 (using nominal masses for clarity).

The proposed fragmentation pathway initiates with the cleavage of the weakest carbon-halogen bond, which is the C-I bond. This is followed by the loss of the bromine atom.

-

Initial Ionization: Formation of the molecular ion. C₆H₃BrFI + e⁻ → [C₆H₃BrFI]•+ + 2e⁻

-

Primary Fragmentation: Loss of an iodine radical (I•) from the molecular ion to form the [C₆H₃BrF]⁺ ion. This is a common fragmentation pathway for iodo-aromatic compounds.[8] [C₆H₃BrFI]•+ → [C₆H₃BrF]⁺ + I•

-

Secondary Fragmentation: The [C₆H₃BrF]⁺ ion is expected to subsequently lose a bromine radical (Br•) to form the [C₆H₃F]⁺ ion. The fragmentation of bromobenzene to a phenyl cation by loss of bromine is a well-documented process.[1][6] [C₆H₃BrF]⁺ → [C₆H₃F]⁺ + Br•

-

Further Fragmentation: The fluorinated phenyl cation may undergo further fragmentation, such as the loss of a neutral acetylene molecule (C₂H₂), a common fragmentation pattern for the benzene ring itself.

Quantitative Data Summary

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed elemental compositions. The m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹²⁷I).

| m/z (Nominal) | Proposed Ion Structure | Elemental Composition | Notes |

| 300/302 | Molecular Ion | [C₆H₃⁷⁹BrFI]•+ / [C₆H₃⁸¹BrFI]•+ | The M+ and M+2 peaks are due to the isotopic abundance of bromine. |

| 173/175 | 2-Bromo-4-fluorophenyl cation | [C₆H₃⁷⁹BrF]⁺ / [C₆H₃⁸¹BrF]⁺ | Formed by the loss of an iodine radical (•I) from the molecular ion. |

| 94 | 4-Fluorophenyl cation | [C₆H₃F]⁺ | Formed by the subsequent loss of a bromine radical (•Br). |

| 75 | Benzyne radical cation | [C₆H₃]•+ | Potential fragment from the loss of fluorine from the [C₆H₃F]⁺ ion. |

Proposed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical experimental protocol for the analysis of this compound using GC-MS with an electron ionization source.

4.1. Sample Preparation

-

Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.

-

Transfer approximately 1.5 mL of the solution to a standard 2 mL GC vial.[9]

4.2. Gas Chromatography (GC) Conditions [10][11]

-

Injection Volume: 1.0 µL

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Solvent Delay: 3 minutes to prevent solvent saturation of the detector.[9]

4.3. Mass Spectrometry (MS) Conditions [12]

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

Detector: Electron Multiplier

Visualizations

Predicted Fragmentation Pathway Diagram

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for GC-MS analysis.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. asdlib.org [asdlib.org]

- 7. This compound | C6H3BrFI | CID 2773372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. tdi-bi.com [tdi-bi.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-1-iodobenzene from 3-bromo-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-fluoro-1-iodobenzene, a valuable substituted benzene derivative for various applications in pharmaceutical and materials science research. The primary synthetic route detailed herein is the diazotization of 3-bromo-4-fluoroaniline followed by a Sandmeyer-type iodination reaction. This document outlines the reaction pathway, provides a detailed experimental protocol based on established methodologies for analogous transformations, and presents the expected quantitative data.

Synthetic Pathway Overview

The conversion of 3-bromo-4-fluoroaniline to this compound is a classic example of a Sandmeyer reaction. This two-step process first involves the transformation of the primary aromatic amine into a diazonium salt. The subsequent step involves the displacement of the diazonium group with iodine.

The overall reaction scheme is as follows:

Step 1: Diazotization

3-bromo-4-fluoroaniline is treated with a nitrosating agent, typically sodium nitrite (NaNO₂), in the presence of a strong acid, such as sulfuric acid (H₂SO₄), to form the corresponding diazonium salt. This reaction is highly exothermic and is generally carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

Step 2: Iodination

The in situ generated diazonium salt is then reacted with a source of iodide ions, most commonly potassium iodide (KI). This results in the displacement of the diazonium group by iodine, yielding the desired product, this compound. The evolution of nitrogen gas is observed during this step. A one-pot procedure, where both diazotization and iodination occur in the same reaction vessel, has been shown to be effective for similar transformations, improving operational simplicity and potentially increasing yields by minimizing the decomposition of the diazonium salt.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from 3-bromo-4-fluoroaniline. The expected yield is based on analogous reactions reported in the literature for structurally similar compounds, as a specific yield for this exact transformation is not widely reported.

| Parameter | Value | Source |

| Starting Material | 3-bromo-4-fluoroaniline | N/A |

| Final Product | This compound | N/A |

| Molecular Formula | C₆H₃BrFI | N/A |

| Molecular Weight | 300.89 g/mol | N/A |

| CAS Number | 202865-73-4 | N/A |

| Reported Yield | ~85% (estimated) | [1] |

| Purity (Typical) | >98% (by GC) | [1] |

| Appearance | Clear pale yellow to yellow or pink liquid | N/A |

| Boiling Point | 224-225 °C | N/A |

| Density | 2.323 g/mL at 25 °C | N/A |

Experimental Protocol

This protocol is adapted from a one-pot procedure described for the synthesis of a structurally similar compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene.[1] Researchers should exercise caution and adhere to all laboratory safety guidelines.

Materials and Reagents:

-

3-bromo-4-fluoroaniline

-

Sulfuric acid (80% solution)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Cuprous iodide (CuI) - Optional catalyst

-

Sodium bisulfite (NaHSO₃) solution (10%)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Deionized water

Procedure:

-

Salt Formation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-bromo-4-fluoroaniline (1.0 eq). At room temperature, slowly add 80% sulfuric acid (approx. 3.0-4.0 eq). Heat the mixture to reflux and stir for 1-2 hours to ensure complete formation of the aniline salt.

-

Reaction Setup for Diazotization and Iodination: Cool the reaction mixture to 50-60 °C. To this, add potassium iodide (1.2-1.5 eq) and, if desired, a catalytic amount of cuprous iodide (0.02-0.08 eq). Stir the mixture for 30 minutes.

-

Diazotization: Prepare a solution of sodium nitrite (1.1-1.4 eq) in water. Slowly add the sodium nitrite solution dropwise to the reaction mixture while maintaining the temperature between 50-60 °C. The rate of addition should be controlled to manage the evolution of nitrogen gas. After the addition is complete, continue to stir the mixture for at least 1 hour, or until the evolution of gas ceases.

-

Work-up: Cool the reaction mixture to room temperature. Slowly add a 10% aqueous solution of sodium bisulfite to quench any unreacted diazonium salt and iodine. Transfer the mixture to a separatory funnel.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent such as dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Visualizations

Reaction Pathway Diagram

Caption: Synthetic route from 3-bromo-4-fluoroaniline.

Experimental Workflow Diagram

Caption: Step-by-step experimental procedure.

Safety Considerations

-

Diazonium salts are potentially explosive , especially when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

-

Strong acids like sulfuric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be conducted in a well-ventilated fume hood due to the evolution of nitrogen gas and the use of volatile organic solvents.

-

Sodium nitrite is toxic and an oxidizer. Avoid contact with skin and eyes.

-

Consult the Safety Data Sheets (SDS) for all reagents before commencing the experiment.

This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocol based on their specific laboratory conditions and available equipment, while always prioritizing safety.

References

An In-depth Technical Guide to the Reactivity of C-I vs C-Br Bonds in 2-Bromo-4-fluoro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 2-Bromo-4-fluoro-1-iodobenzene. This molecule is a valuable building block in organic synthesis due to its potential for selective functionalization. The significant difference in bond dissociation energies between the C-I and C-Br bonds allows for predictable, regioselective cross-coupling reactions. This document details the underlying principles of this selectivity and provides experimental protocols for key palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The strategic application of this differential reactivity enables the efficient, sequential, and one-pot synthesis of complex, multi-substituted aromatic compounds.

Principle of Regioselective Reactivity

The cornerstone of the synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is:

C-I > C-Br > C-Cl > C-F

This trend is primarily governed by the bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond is the weakest among the halogens (excluding fluorine), making it the most susceptible to oxidative addition to a low-valent palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, under controlled reaction conditions, the C-I bond at the 1-position of this compound will react selectively, leaving the C-Br bond at the 2-position intact for subsequent transformations.

The presence of a fluorine atom at the 4-position, being an electron-withdrawing group, is expected to increase the rate of oxidative addition for both the C-I and C-Br bonds by making the aromatic ring more electron-deficient. However, the inherent and significant difference in reactivity between iodine and bromine remains the dominant factor for regioselectivity.

Quantitative Data on Bond Dissociation Energies

| Bond Type | Average Bond Dissociation Energy (kcal/mol) |

| C-I | ~57 |

| C-Br | ~70 |

| C-Cl | ~83 |

| C-F | ~113 |

This data clearly illustrates the substantially lower energy required to cleave the C-I bond compared to the C-Br bond, thus dictating its preferential reactivity in palladium-catalyzed cross-coupling reactions.

Selective Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound can be exploited in a variety of palladium-catalyzed cross-coupling reactions to achieve selective mono-functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. By carefully selecting the reaction conditions, it is possible to selectively couple an aryl or vinyl boronic acid at the C-I position of this compound.

Representative Reaction Conditions for Selective Suzuki-Miyaura Coupling:

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | PPh₃, dppf |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |

| Temperature | Room temperature to 80 °C |

| Reactant Ratio | 1.0-1.2 equivalents of boronic acid |

| Expected Yield | 80-95% (mono-coupled product) |

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

-

Evacuate and backfill the flask with argon (repeat three times).

-

Add Pd(PPh₃)₄ (0.03 eq.) to the flask.

-

Add a degassed 4:1 mixture of dioxane and water.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-fluoro-1-phenylbenzene.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The higher reactivity of the C-I bond allows for the selective alkynylation of this compound at the 1-position.[1]

Representative Reaction Conditions for Selective Sonogashira Coupling:

| Parameter | Condition |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Co-catalyst | CuI |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) |

| Solvent | THF, DMF |

| Temperature | Room temperature to 60 °C |

| Reactant Ratio | 1.0-1.2 equivalents of terminal alkyne |

| Expected Yield | 85-95% (mono-coupled product) |

Experimental Protocol: Selective Sonogashira Coupling of this compound with Phenylacetylene [2]

-

To a solution of this compound (1.0 eq.) in THF, add PdCl₂(PPh₃)₂ (0.03 eq.) and CuI (0.05 eq.).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Add triethylamine (2.5 eq.) followed by the dropwise addition of phenylacetylene (1.1 eq.).

-

Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford 1-(2-bromo-4-fluorophenyl)-2-phenylethyne.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Selective amination at the C-I position of this compound can be achieved with high efficiency.[3]

Representative Reaction Conditions for Selective Buchwald-Hartwig Amination: [4]

| Parameter | Condition |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Xantphos, BINAP, RuPhos |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

| Reactant Ratio | 1.1-1.5 equivalents of amine |

| Expected Yield | 75-90% (mono-aminated product) |

Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound with Morpholine [5]

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.).

-

Seal the tube, and evacuate and backfill with argon.

-

Add a solution of this compound (1.0 eq.) and morpholine (1.2 eq.) in anhydrous, degassed toluene.

-

Heat the reaction mixture to 100 °C for 12-18 hours.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield 4-(2-bromo-4-fluorophenyl)morpholine.

Sequential and One-Pot Reactions

A significant advantage of the differential reactivity of this compound is the ability to perform sequential cross-coupling reactions. After the initial selective reaction at the C-I bond, the remaining C-Br bond can be functionalized in a subsequent step, either after isolation of the intermediate or in a one-pot fashion. This strategy allows for the efficient synthesis of unsymmetrically di-substituted benzene derivatives.[6][7]

Experimental Protocol: One-Pot Sequential Sonogashira/Suzuki Coupling [6]

Step 1: Sonogashira Coupling (at C-I)

-

Follow the protocol for the selective Sonogashira coupling of this compound with a terminal alkyne as described in section 2.2.

-

Once the first reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

Step 2: Suzuki Coupling (at C-Br)

-

To the crude reaction mixture from Step 1, add the desired arylboronic acid (1.5 eq.), an additional portion of palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and a stronger base (e.g., K₃PO₄, 3.0 eq.).

-

Add a co-solvent if necessary (e.g., water).

-

Heat the reaction mixture to a higher temperature (e.g., 100 °C) and stir for 8-12 hours.

-

Work-up and purify as described in the Suzuki-Miyaura coupling protocol to obtain the di-substituted product.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.

Caption: Logical flow of selective functionalization.

Caption: Key steps in the palladium-catalyzed cross-coupling cycle.

Caption: A typical experimental workflow for selective cross-coupling.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex aromatic compounds. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds provides a reliable handle for achieving high regioselectivity in a range of palladium-catalyzed cross-coupling reactions. This inherent property allows for the strategic and sequential introduction of various functional groups, streamlining synthetic routes and enabling the efficient construction of molecules with precisely controlled substitution patterns. The provided experimental protocols serve as a robust starting point for researchers to leverage the unique reactivity of this compound in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Theoretical and Practical Guide to the Reactivity of 2-Bromo-4-fluoro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical principles governing the reactivity of 2-bromo-4-fluoro-1-iodobenzene, a key building block in modern organic synthesis. A comprehensive understanding of its electronic properties and the differential reactivity of its carbon-halogen bonds is crucial for designing efficient and selective synthetic routes toward complex molecular targets in the pharmaceutical and materials science sectors.

Molecular Properties and Electronic Profile

This compound is a tri-substituted aromatic compound whose synthetic utility is derived from the distinct electronic influence and reactivity of its three halogen atoms. The physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 202865-73-4 | |

| Molecular Formula | C₆H₃BrFI | [1][2] |

| Molecular Weight | 300.89 g/mol | |

| Boiling Point | 224-225 °C (lit.) | |

| Density | 2.323 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.6280 (lit.) |

The reactivity of the molecule is dictated by the interplay of the inductive and resonance effects of the halogens, as well as the inherent strength of the respective carbon-halogen (C-X) bonds.

Theoretical Reactivity Analysis

Computational chemistry provides powerful tools for predicting and understanding chemical reactivity.[3][4] Key theoretical descriptors for this compound include Bond Dissociation Energies (BDEs) and the Molecular Electrostatic Potential (MEP) surface.

Bond Dissociation Energies (BDEs)

The BDE is the standard enthalpy change required to homolytically cleave a bond. For aryl halides, the BDE is a primary indicator of reactivity in processes like metal-halogen exchange and the oxidative addition step in cross-coupling catalysis. A lower BDE corresponds to a weaker, more reactive bond. The established trend for carbon-halogen bond strengths is C-I < C-Br < C-Cl < C-F.

| Bond Type | Typical BDE (kcal/mol) |

| Aryl C—I | ~65 |

| Aryl C—Br | ~81 |

| Aryl C—Cl | ~96 |

| Aryl C—F | ~127 |

This significant difference in bond energies is the foundation for the high regioselectivity observed in reactions involving this compound. The C-I bond is substantially weaker than the C-Br bond, making it the primary site for chemical transformation under conditions that are insufficiently energetic to cleave the C-Br or C-F bonds.

References

Navigating the Solubility Landscape of 2-Bromo-4-fluoro-1-iodobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-fluoro-1-iodobenzene, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceuticals and materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone of predicting solubility.[1][2][3] this compound, a halogenated aromatic compound, is anticipated to be nonpolar to weakly polar. This characteristic suggests a higher solubility in nonpolar or weakly polar organic solvents and lower solubility in highly polar solvents. One source confirms that the compound is not miscible or is difficult to mix in water, a highly polar solvent.[4]

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their relative polarity.

| Solvent | Chemical Formula | Relative Polarity | Predicted Solubility of this compound |

| Nonpolar Solvents | |||

| Hexane | C₆H₁₄ | 0.009 | High |

| Toluene | C₇H₈ | 0.099 | High |

| Benzene | C₆H₆ | 0.111 | High |

| Diethyl Ether | (C₂H₅)₂O | 0.117 | High |

| Weakly Polar Solvents | |||

| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | Moderate to High |

| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | Moderate |

| Ethyl Acetate | C₄H₈O₂ | 0.228 | Moderate |

| Polar Aprotic Solvents | |||

| Acetone | C₃H₆O | 0.355 | Low to Moderate |

| Acetonitrile (ACN) | C₂H₃N | 0.460 | Low |

| Dimethylformamide (DMF) | C₃H₇NO | 0.386 | Low |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.444 | Low |

| Polar Protic Solvents | |||

| Methanol | CH₃OH | 0.762 | Low |

| Ethanol | C₂H₅OH | 0.654 | Low |

| Water | H₂O | 1.000 | Very Low / Immiscible[4] |

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is crucial. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Centrifuge (optional)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

-

Dilute the collected aliquot with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated analytical technique such as HPLC, GC, or UV-Vis spectrophotometry to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing Methodologies

To further clarify the processes involved in solubility determination and prediction, the following diagrams are provided.

References

A Technical Guide to High-Purity 2-Bromo-4-fluoro-1-iodobenzene for Researchers and Drug Development Professionals

Introduction:

2-Bromo-4-fluoro-1-iodobenzene is a tri-substituted aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its unique arrangement of bromine, fluorine, and iodine atoms on a benzene ring provides a versatile platform for the construction of complex molecular architectures. The differential reactivity of the halogen substituents allows for selective and sequential functionalization, making it a valuable building block in the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth overview of commercial suppliers, synthesis, and quality control of high-purity this compound.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, with purity levels typically ranging from 97% to over 98%. The compound is generally available in quantities suitable for research and development purposes. Below is a summary of offerings from several prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Thermo Fisher Scientific | This compound | 202865-73-4 | ≥98.0% (GC) | C6H3BrFI | 300.89 | Clear pale yellow to yellow or pink liquid |

| Sigma-Aldrich | 2-Bromo-4-fluoroiodobenzene | 202865-73-4 | 97% | C6H3BrFI | 300.89 | Not specified |

| TCI Chemicals | This compound | 202865-73-4 | >98.0% (GC) | C6H3BrFI | 300.89 | Colorless to light orange to yellow clear liquid |

| LEAPChem | 2-Bromo-4-fluoroiodobenzene | 202865-73-4 | 99% | C6H3BrFI | 300.89 | Powder or liquid |

| BLD Pharm | 2-Bromo-1-fluoro-4-iodobenzene | 811842-30-5 | Not specified | C6H3BrFI | 300.89 | Not specified |

| Santa Cruz Biotechnology | 2-Bromo-1-fluoro-4-iodobenzene | 811842-30-5 | Not specified | C6H3BrFI | 300.89 | Not specified |

Note: Some suppliers may list different CAS numbers for isomers. It is crucial to verify the exact isomer required for your application.

Synthesis and Purification Methodologies

The synthesis of this compound often involves a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

Experimental Protocol: Synthesis via Diazotization-Iodination

A common synthetic route begins with 3-bromo-4-fluoroaniline. The process involves the conversion of the aniline to a diazonium salt, which is subsequently reacted with an iodide source to introduce the iodine atom.

Materials:

-

3-bromo-4-fluoroaniline

-

Sulfuric acid

-

Sodium nitrite

-

Potassium iodide

-

Cuprous iodide (catalyst)

-

Sodium bisulfite